molecular formula C26H26N4O5S B2539145 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-14-3

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Número de catálogo: B2539145
Número CAS: 533870-14-3
Peso molecular: 506.58
Clave InChI: FDMGNKXVXIKOJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a sulfamoyl benzamide derivative featuring a 1,3,4-oxadiazole core. Its structure includes a benzyl(propan-2-yl)sulfamoyl group at the 4-position of the benzamide moiety and a 4-methoxyphenyl substituent on the oxadiazole ring.

Propiedades

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S/c1-18(2)30(17-19-7-5-4-6-8-19)36(32,33)23-15-11-20(12-16-23)24(31)27-26-29-28-25(35-26)21-9-13-22(34-3)14-10-21/h4-16,18H,17H2,1-3H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMGNKXVXIKOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide derivative with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by relevant research findings and data.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C26H26N4O5S
  • Molecular Weight : 494.57 g/mol
  • CAS Number : 533870-14-3

Structural Features

The compound features a sulfonamide group, an oxadiazole ring, and methoxy and benzyl substituents, which are significant for its biological activity. The presence of the oxadiazole moiety is particularly noteworthy as it is often associated with enhanced pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant growth inhibition against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of a series of oxadiazole derivatives, revealing that certain compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.20 to 2.58 μM against human cancer cell lines . This suggests that the oxadiazole moiety contributes to potent anticancer activity.

CompoundGI50 Value (μM)Cell Line
Compound A0.49MDA-MB-231
Compound B1.35LNCaP
Compound C0.20HL60

The mechanism through which the compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound likely interferes with cellular pathways that promote cancer cell growth.
  • Induction of Apoptosis : It may trigger programmed cell death in malignant cells while sparing normal cells, as indicated by studies showing low cytotoxicity towards non-cancerous cell lines .

Antimicrobial Activity

Additionally, compounds with similar structural features have been investigated for their antimicrobial properties. For example, some benzamide derivatives demonstrated selective antibacterial activity against Gram-positive bacteria . This suggests that the target compound may also possess antimicrobial potential.

In Vitro Studies

In vitro studies have shown that derivatives of benzamide with oxadiazole rings can inhibit key enzymes involved in cancer progression and bacterial growth. For instance:

  • Inhibition Assays : Compounds were tested for their ability to inhibit specific kinases associated with cancer cell signaling pathways.
  • Cytotoxicity Tests : Evaluations on human embryonic kidney (HEK-293) cells indicated that several derivatives exhibited low toxicity levels while maintaining high efficacy against cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzamide and oxadiazole components can significantly influence biological activity. For example, variations in substituents on the benzyl group have been shown to enhance potency against specific cancer types .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of compounds containing oxadiazole moieties as anticancer agents. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer proliferation and survival pathways. For instance:

  • A derivative similar to the compound demonstrated significant inhibition of RET kinase activity, which is implicated in various cancers. This suggests that modifications of the oxadiazole structure can lead to potent anticancer agents .

Antimicrobial Properties

Compounds with sulfamoyl groups have been explored for their antimicrobial properties. The presence of the sulfamoyl moiety in this compound may contribute to its efficacy against bacterial infections:

  • Research has shown that sulfamoyl derivatives exhibit antibacterial activity by inhibiting bacterial growth through interference with folate synthesis pathways .

Anti-inflammatory Effects

The incorporation of methoxyphenyl groups has been associated with anti-inflammatory properties. Compounds featuring similar structures have been evaluated for their ability to modulate inflammatory responses:

  • Studies indicate that such compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study focusing on the synthesis and evaluation of benzamide derivatives containing oxadiazole rings, one compound exhibited an IC50 value of 0.25 μM against hepatocarcinoma cells (HepG2). This highlights the promising anticancer activity associated with similar structural features found in 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide .

Case Study 2: Antimicrobial Activity

Research on sulfamoyl derivatives has shown that certain compounds can effectively inhibit the growth of Mycobacterium tuberculosis. Compounds derived from similar structures demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating strong antimicrobial potential .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis of Sulfamoyl Groups

The sulfamoyl group’s substitution pattern significantly impacts bioactivity and physicochemical properties:

Compound Name Sulfamoyl Substitution Molecular Weight Key Findings
Target Compound Benzyl(propan-2-yl) Not Reported Hypothesized to enhance lipophilicity compared to LMM5/LMM11.
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) ~529.6 g/mol MIC against C. albicans: 2.0 µg/mL; superior to LMM11 .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) ~535.6 g/mol MIC against C. albicans: 6.25 µg/mL; lower potency than LMM5 .
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (ECHEMI:533869-65-7) Benzyl(ethyl) ~522.6 g/mol Fluorophenyl substitution may improve metabolic stability .
4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (ECHEMI:533869-83-9) Dipropyl ~528.6 g/mol Bulkier substituents could reduce membrane permeability .

Key Insight : Smaller alkyl groups (e.g., methyl in LMM5) enhance antifungal activity, likely due to optimal steric compatibility with thioredoxin reductase .

Oxadiazole Ring Modifications

The oxadiazole’s 5-position substituent influences target binding and solubility:

Compound Name Oxadiazole 5-Substituent Biological Activity
Target Compound 4-Methoxyphenyl Predicted to balance lipophilicity and polarity.
LMM11 Furan-2-yl Reduced antifungal potency compared to LMM5 .
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25, ) Thiophen-2-yl Used in Ca²⁺/calmodulin inhibition studies; heterocycles may improve CNS penetration .
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide (Compound 22, ) Dihydrodioxin Enhanced solubility due to polar oxygen atoms .

Key Insight : Aromatic substituents with electron-donating groups (e.g., 4-methoxyphenyl) improve stability and target affinity .

Enzyme Inhibition and Molecular Docking

  • LMM5/LMM11 : Both inhibit thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis .
  • N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a, ) : Demonstrates strong binding to human carbonic anhydrase II (hCA II) via hydrophobic interactions and hydrogen bonding .
  • Target Compound : The propan-2-yl group may sterically hinder enzyme binding compared to methyl analogs but improve selectivity for fungal targets.

Q & A

Q. Advanced (Target Identification)

  • Molecular docking (AutoDock Vina) : Use the crystal structure of C. albicans thioredoxin reductase (PDB: 1TQO). Key interactions include hydrogen bonding between the sulfamoyl group and Cys-135/Cys-140 residues, and π-π stacking of the oxadiazole ring with Trp-137 .
  • MD simulations (GROMACS) : Validate binding stability over 100 ns; RMSD <2 Å indicates stable ligand-protein complexes .
  • Experimental validation : Perform enzymatic inhibition assays using recombinant TrxR and compare IC50 values with docking scores .

What strategies resolve discrepancies between in silico predictions and experimental bioactivity data?

Advanced (Data Analysis)
Discrepancies may arise due to off-target effects or pharmacokinetic limitations. Mitigation strategies include:

  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
  • Permeability studies : Caco-2 cell monolayers evaluate intestinal absorption (Papp <1×10⁻⁶ cm/s suggests poor bioavailability) .
  • SAR refinement : Modify the benzyl or methoxyphenyl substituents to enhance target affinity (e.g., fluorinated analogs improve metabolic stability) .

How do structural modifications impact physicochemical properties and bioactivity?

Q. Advanced (Structure-Activity Relationships)

Modification Impact Evidence
Oxadiazole → Thiadiazole Reduced antifungal activity (loss of H-bonding)
Methoxy → Nitro Increased logP (hydrophobicity ↑, solubility ↓)
Isopropyl → Cyclohexyl Enhanced TrxR inhibition (IC50 ↓ by 40%)

What chromatographic techniques are effective for purity assessment?

Q. Basic (Analytical Chemistry)

  • HPLC : Use a gradient elution (acetonitrile/0.1% TFA) on a C18 column; UV detection at 254 nm. Purity >98% is required for biological assays .
  • TLC : Silica gel 60 F254 plates with ethyl acetate/hexane (3:7); Rf ~0.45 under UV visualization .

Key considerations for designing SAR studies on sulfamoyl-containing 1,3,4-oxadiazoles?

Q. Advanced (Medicinal Chemistry)

  • Electrostatic potential maps : Identify regions for hydrogen bond donors/acceptors (e.g., sulfamoyl group as a H-bond donor) .
  • ClogP calculations : Optimize lipophilicity (ideal range: 2–4) to balance membrane permeability and solubility .
  • Crystallography : Solve co-crystal structures with target enzymes to guide rational design .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.